molecular formula C13H18N4OS B2632540 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 1257546-51-2

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2632540
CAS RN: 1257546-51-2
M. Wt: 278.37
InChI Key: RRJICVDSLOIZHB-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in a variety of research settings. In

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has potential applications in a variety of scientific research settings. This compound has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential as a tool for the study of protein-protein interactions and as a potential imaging agent for use in diagnostic imaging.

Mechanism Of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins that are involved in disease processes. Additionally, this compound may have the ability to bind to specific receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide are not well characterized. However, studies have suggested that this compound may have the ability to inhibit the growth of cancer cells and may have neuroprotective effects in certain disease models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potential as a tool for the study of protein-protein interactions. Additionally, this compound may have potential as an imaging agent for use in diagnostic imaging. However, limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for the study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One potential direction is the further study of this compound as a potential therapeutic agent for cancer and neurological disorders. Additionally, this compound may have potential as a tool for the study of protein-protein interactions and as an imaging agent for use in diagnostic imaging. Further studies are needed to fully understand the potential applications of this compound and to develop new methods for its synthesis and characterization.

Synthesis Methods

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves a multi-step process. The first step involves the reaction of 2,5-dimethylpyrrole with 2-bromoacetyl bromide to form 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide. This compound is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine to form the final product, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide.

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9-6-7-10(2)17(9)8-4-5-12(18)14-13-16-15-11(3)19-13/h6-7H,4-5,8H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJICVDSLOIZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

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